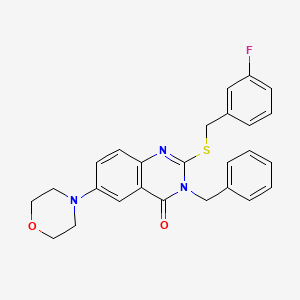

![molecular formula C14H12ClFN4O B2365023 N-[1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl]pyridazin-3-amine CAS No. 2097867-11-1](/img/structure/B2365023.png)

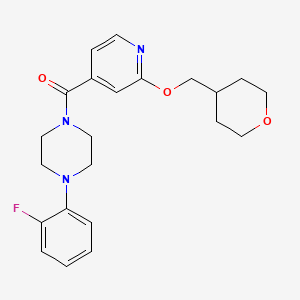

N-[1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl]pyridazin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While specific synthesis methods for “N-[1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl]pyridazin-3-amine” are not available in the search results, similar compounds have been synthesized via various methods. For instance, a series of novel α-aminophosphonates derivatives were synthesized via Kabachnik–Fields reaction in the presence of ionic liquid under ultrasound irradiation .Aplicaciones Científicas De Investigación

Synthetic Chemistry

Azetidines, including N-[1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl]pyridazin-3-amine, are immensely reactive and have significant potential in synthetic chemistry . They are ubiquitous in natural products and important in medicinal chemistry . Their aptness as amino acid surrogates along with their potential in peptidomimetic and nucleic acid chemistry is considered remarkable .

Catalytic Processes

Azetidines are also used in various catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions . They represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .

Organic Synthesis

In the field of organic synthesis, azetidines are used in the synthetic transformations of C-3 functionalized azetidin-2-ones leading towards the synthesis of functionally decorated heterocyclic compounds .

Preparation of Functionally Enriched Heterocyclic Scaffolds

Azetidines are utilized in the β-lactam synthon protocol for the preparation of functionally enriched heterocyclic scaffolds having biological relevance .

Designing Synthetic Conjugates of Medicinally Active Compounds

Researchers are working on designing synthetic conjugates of medicinally active compounds using azetidines to architect novel hybrid pharmacophores with higher potential and efficacy as compared to their analogues .

Agriculture: Reduction of Radial Fruit Cracking

In agriculture, forchlorfenuron, a compound structurally similar to N-[1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl]pyridazin-3-amine, has been used to reduce radial fruit cracking during tomato production under a rain shelter . The reduction of radial fruit cracking by forchlorfenuron spraying was regarded as attributable to the increase in cell numbers near the fruit epidermis .

Propiedades

IUPAC Name |

(2-chloro-4-fluorophenyl)-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClFN4O/c15-12-6-9(16)3-4-11(12)14(21)20-7-10(8-20)18-13-2-1-5-17-19-13/h1-6,10H,7-8H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZVEXXBWWNBIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=C(C=C(C=C2)F)Cl)NC3=NN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClFN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl]pyridazin-3-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-N-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2364941.png)

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2364943.png)

acetate](/img/structure/B2364945.png)

![N-[(4-chlorophenyl)methyl]-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide](/img/structure/B2364947.png)

![2-Butylbenzo[b]furan-5-carboxylic acid](/img/structure/B2364950.png)

![10-methyl-2-(3-nitrophenyl)-3-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2364951.png)

![1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2364954.png)